1-METHYLTRYPTAMINE 1-METHYLTRYPTAMINE 2-(1-methyl-3-indolyl)ethanamine is a member of tryptamines.
Brand Name: Vulcanchem
CAS No.: 7518-21-0
VCID: VC21332048
InChI: InChI=1S/C11H14N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7,12H2,1H3
SMILES: CN1C=C(C2=CC=CC=C21)CCN
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol

1-METHYLTRYPTAMINE

CAS No.: 7518-21-0

Cat. No.: VC21332048

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

1-METHYLTRYPTAMINE - 7518-21-0

CAS No. 7518-21-0
Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
IUPAC Name 2-(1-methylindol-3-yl)ethanamine
Standard InChI InChI=1S/C11H14N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7,12H2,1H3
Standard InChI Key CAAGZPJPCKMFBD-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)CCN
Canonical SMILES CN1C=C(C2=CC=CC=C21)CCN

CHEMICAL IDENTITY AND STRUCTURE

1-Methyltryptamine (1-MT) is a tryptamine derivative with a methyl group attached to the nitrogen at position 1 of the indole ring system. This structural modification differentiates it from other tryptamine derivatives such as N-methyltryptamine (NMT), which has the methyl group attached to the amino group of the ethylamine side chain .

NOMENCLATURE AND IDENTIFICATION

1-Methyltryptamine is known by several names in scientific literature:

  • 1-Methyl-T

  • 1-MT

  • 1-Me-T

  • 1-Methyl-tryptamine

  • PAL-637 (code name)

  • 3-(2-Aminoethyl)-1-methylindole

The compound has been assigned the following identifiers:

  • CAS Registry Number: 7518-21-0

  • Molecular Formula: C₁₁H₁₄N₂

  • IUPAC Name: 2-(1-Methyl-1H-indol-3-yl)ethanamine

PHYSICAL AND CHEMICAL PROPERTIES

1-Methyltryptamine possesses specific physical and chemical properties that are important for its characterization and handling in research settings.

Table 1: Physical and Chemical Properties of 1-Methyltryptamine

PropertyValue
Molecular Weight174.24 g/mol
Boiling Point140-170 °C
Density1.09±0.1 g/cm³ (Predicted)
pKa9.72±0.10 (Predicted)
Physical StateFree base
Melting PointNot specified in available data
FormulaC₁₁H₁₄N₂

These properties highlight the compound's basic nature and moderate molecular weight, typical of molecules in the tryptamine class .

PHARMACOLOGICAL PROFILE

1-Methyltryptamine exhibits a distinct pharmacological profile that centers primarily on its interactions with the serotonergic system, though with some notable differences from other tryptamine derivatives.

RECEPTOR INTERACTIONS

Research has characterized 1-methyltryptamine's receptor binding profile and activity:

Table 2: Receptor Binding and Activity Data

ParameterValueTarget
Ki (Binding Affinity)473 nMSerotonin 5-HT₂ₐ receptor
EC₅₀ (Potency)209-4,560 nMSerotonin 5-HT₂ₐ receptor activation
Emax (Efficacy)55-99%Maximum response at 5-HT₂ₐ receptor
EC₅₀ (Serotonin Release)53.1 nMSerotonin releasing activity
EC₅₀ (Norepinephrine/Dopamine Release)>10,000 nMInactive at releasing norepinephrine and dopamine

These values demonstrate that 1-methyltryptamine functions as a serotonin 5-HT₂ₐ receptor agonist with moderate binding affinity and variable potency. Additionally, it serves as a selective serotonin releasing agent with minimal activity on other monoamine systems .

COMPARATIVE PHARMACOLOGY

When compared to its parent compound tryptamine, 1-methyltryptamine shows significantly reduced affinity and potency at the serotonin 5-HT₂ₐ receptor:

Table 3: Comparison with Tryptamine

Compound5-HT₂ₐ Ki5-HT₂ₐ EC₅₀5-HT₂ₐ Emax5-HT Release EC₅₀NE Release EC₅₀DA Release EC₅₀
1-Methyltryptamine473 nM209-4,560 nM55-99%53.1 nM>10,000 nM>10,000 nM
Tryptamine13.1 nM7.36-99 nM101-104%32.6 nM716 nM164 nM

This comparison reveals that methylation at position 1 of the indole ring dramatically reduces serotonin receptor affinity and efficacy while maintaining selective serotonin releasing capabilities .

STRUCTURE-ACTIVITY RELATIONSHIPS

The position of methylation on the tryptamine scaffold significantly impacts pharmacological activity, making 1-methyltryptamine distinct from other methylated tryptamine derivatives.

EFFECT OF 1-POSITION SUBSTITUTION

Research has established that substitution at the 1-position of the indole ring in tryptamines generally reduces their affinity and potency at serotonin receptors. This pattern is consistent across several analogs:

  • 1-Methyltryptamine shows dramatically reduced 5-HT₂ₐ receptor affinity compared to tryptamine

  • 1-Methylserotonin demonstrates reduced activity compared to serotonin

  • 1-Isopropyl-5-methoxytryptamine exhibits decreased potency compared to 5-methoxytryptamine

This consistent reduction in serotonergic activity with 1-position substitution represents an important structure-activity relationship in the tryptamine class of compounds.

RESEARCH STATUS AND APPLICATIONS

The current research status of 1-methyltryptamine is limited compared to more extensively studied tryptamine derivatives.

RELATED COMPOUNDS

1-Methyltryptamine belongs to a larger family of 1-substituted tryptamines that includes several other compounds of research interest:

  • 1-Methylpsilocin

  • Lespedamine (1-methoxy-DMT)

  • 1-Propyl-5-MeO-AMT

  • O-4310 (1-isopropyl-6-fluoropsilocin)

  • CP-132,484

These related compounds form part of the broader investigation into tryptamine derivatives and their neurochemical properties.

CHEMICAL AVAILABILITY AND SYNTHESIS

1-Methyltryptamine is available through specialized chemical suppliers for research purposes.

ANALYTICAL IDENTIFICATION

Analytical methods for the identification and quantification of 1-methyltryptamine involve various instrumental techniques.

SPECTROSCOPIC IDENTIFICATION

While specific spectroscopic data for 1-methyltryptamine is limited in the provided sources, similar tryptamine compounds are typically characterized using:

  • Mass spectrometry

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Infrared spectroscopy

  • Ultraviolet-visible spectroscopy

These methods allow for the unambiguous identification of the compound and assessment of its purity in research settings.

Unlike some other tryptamine derivatives such as N-methyltryptamine (which occurs naturally in certain plants and has been detected in human samples), 1-methyltryptamine does not appear to be widely documented as a naturally occurring compound based on the available search results. The Human Metabolome Database (HMDB) entry referenced in the search results appears to be for N-methyltryptamine rather than 1-methyltryptamine .

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